molecular formula C21H25N5O2 B2483547 3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 922456-79-9

3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2483547
CAS No.: 922456-79-9
M. Wt: 379.464
InChI Key: YYFKVNJZEQAVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl group, and multiple methyl groups attached to the imidazo[1,2-g]purine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-g]purine core through cyclization reactions. Subsequent steps involve the introduction of the butyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the original substituents.

Scientific Research Applications

3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    8-phenyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Similar structure but lacks the butyl and dimethylphenyl groups.

    3-butyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Similar structure but lacks the dimethylphenyl group.

Uniqueness

The uniqueness of 3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both butyl and dimethylphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-butyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-7-11-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-14(3)26(20)16-10-8-9-13(2)15(16)4/h8-10,12H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFKVNJZEQAVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.